molecular formula C21H23ClN2O3S B2910159 4-(((1-((3-Chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)methoxy)methyl)benzonitrile CAS No. 1396792-83-8

4-(((1-((3-Chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)methoxy)methyl)benzonitrile

Cat. No. B2910159
CAS RN: 1396792-83-8
M. Wt: 418.94
InChI Key: OHKPJOYPPAXQHQ-UHFFFAOYSA-N
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Description

The compound you mentioned is a complex organic molecule that contains several functional groups, including a sulfonyl group, a piperidine ring, a methoxy group, and a benzonitrile group. Each of these groups contributes to the overall properties of the molecule .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the piperidine ring, a six-membered ring with one nitrogen atom, is a key feature. The sulfonyl, methoxy, and benzonitrile groups are all attached to this ring .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the sulfonyl group might make the molecule more reactive towards nucleophiles, while the benzonitrile group could potentially undergo reactions at the cyano group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like sulfonyl and nitrile could increase its solubility in polar solvents .

Mechanism of Action

Target of Action

Similar compounds have been used in suzuki–miyaura coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .

Mode of Action

The compound likely interacts with its targets through a process similar to the Suzuki–Miyaura coupling reaction . This reaction involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The suzuki–miyaura coupling reaction, which this compound may participate in, is a key process in organic synthesis . It allows for the formation of carbon–carbon bonds, which are fundamental in the construction of complex organic molecules .

Result of Action

The compound’s potential role in suzuki–miyaura coupling reactions suggests that it could contribute to the formation of carbon–carbon bonds . This could result in the synthesis of complex organic molecules, which could have various effects at the molecular and cellular level.

Action Environment

The environment can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s reactivity and the outcome of its reactions. For example, the Suzuki–Miyaura coupling reactions are known to be exceptionally mild and functional group tolerant , suggesting that this compound could be stable and effective under a variety of conditions.

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and potential for bioaccumulation. Without specific data, it’s hard to make definitive statements .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. This could include developing more efficient synthesis methods, investigating its reactivity towards different reagents, or exploring its potential uses in fields like pharmaceuticals or materials science .

properties

IUPAC Name

4-[[1-(3-chloro-2-methylphenyl)sulfonylpiperidin-4-yl]methoxymethyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN2O3S/c1-16-20(22)3-2-4-21(16)28(25,26)24-11-9-19(10-12-24)15-27-14-18-7-5-17(13-23)6-8-18/h2-8,19H,9-12,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHKPJOYPPAXQHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)S(=O)(=O)N2CCC(CC2)COCC3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(((1-((3-Chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)methoxy)methyl)benzonitrile

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